2-Benzylidenebutanal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidenebutanal typically involves the condensation of benzaldehyde with butanal in the presence of a base. This reaction is known as the Aldol condensation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
2-Benzylidenebutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Various nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
Oxidation: 2-Benzylidenebutanoic acid
Reduction: 2-Benzylidenebutanol
Substitution: Corresponding substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Benzylidenebutanal has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Benzylidenebutanal involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways such as NF-κB and MAPK. The compound’s ability to interact with cellular receptors and enzymes plays a crucial role in its biological activities.
Comparison with Similar Compounds
2-Benzylidenebutanal can be compared with other similar compounds such as:
2-Benzylidene-1-indanone: Known for its anti-inflammatory properties and used in the treatment of acute lung injury.
2-Benzylidenecyclopentanone: Studied for its potential as an antimicrobial agent.
Uniqueness: this compound stands out due to its versatile chemical reactivity and potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a compound of significant interest.
Properties
CAS No. |
28467-92-7 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2E)-2-benzylidenebutanal |
InChI |
InChI=1S/C11H12O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+ |
InChI Key |
BOCRJYUZWIOMOJ-CSKARUKUSA-N |
SMILES |
CCC(=CC1=CC=CC=C1)C=O |
Isomeric SMILES |
CC/C(=C\C1=CC=CC=C1)/C=O |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)C=O |
Key on ui other cas no. |
28467-92-7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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